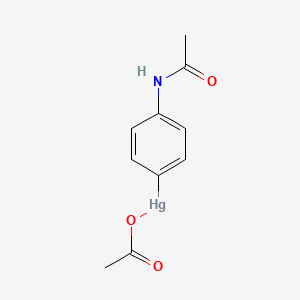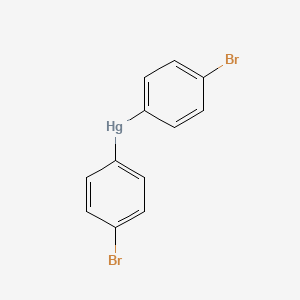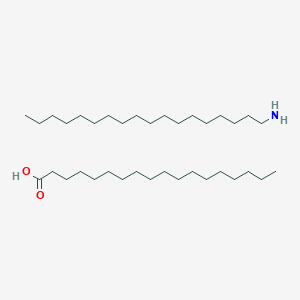
N-(2-Methoxybenzylidene)-3,5-xylidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxybenzylidene)-3,5-xylidine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 2-methoxybenzaldehyde and 3,5-xylidine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzylidene)-3,5-xylidine typically involves the condensation of 2-methoxybenzaldehyde with 3,5-xylidine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
N-(2-Methoxybenzylidene)-3,5-xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
科学的研究の応用
N-(2-Methoxybenzylidene)-3,5-xylidine has several applications in scientific research:
作用機序
The mechanism of action of N-(2-Methoxybenzylidene)-3,5-xylidine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with metal ions at the active site . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
N-(2-Methoxybenzylidene)benzohydrazide: Similar structure but with a hydrazide group instead of an amine.
N-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Contains a methylenedioxy group on the aromatic ring.
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: A Schiff base with a hydrazine and carbothioamide group.
Uniqueness
N-(2-Methoxybenzylidene)-3,5-xylidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both methoxy and xylidine groups provides distinct electronic and steric properties that differentiate it from other similar compounds.
特性
CAS番号 |
124254-30-4 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-12-8-13(2)10-15(9-12)17-11-14-6-4-5-7-16(14)18-3/h4-11H,1-3H3 |
InChIキー |
PJNQOXFRSOFZAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)
![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)



